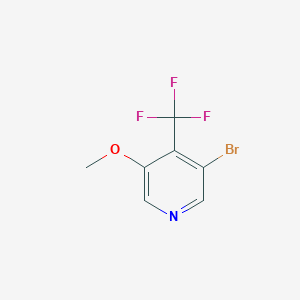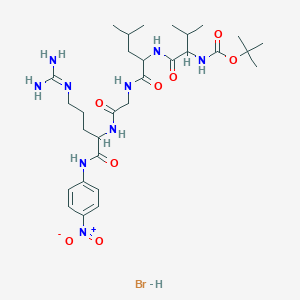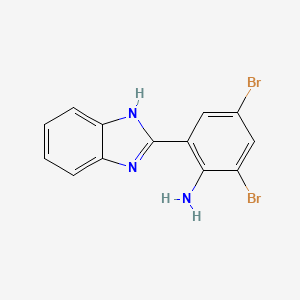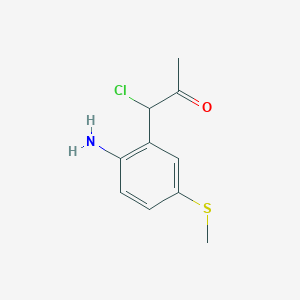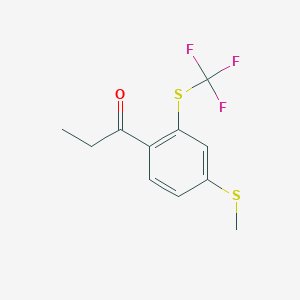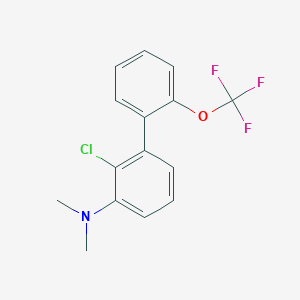
1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and a chlorine substituent on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-4-chlorophenyl)propan-2-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use it to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the phenyl ring play a crucial role in binding to these targets, while the bromine atom can participate in further chemical modifications. These interactions can lead to the inhibition or activation of biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
1-(2-Amino-4-chlorophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
2-Amino-4-chlorobenzyl alcohol: This compound has a similar phenyl ring with amino and chlorine substituents but lacks the bromopropanone moiety.
4-Chlorophenol: It shares the chlorine substituent but differs significantly in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(2-amino-4-chlorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,12H2,1H3 |
InChI Key |
MGVCORLGUDMKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


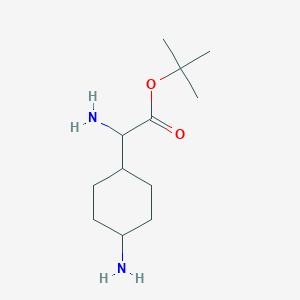
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)


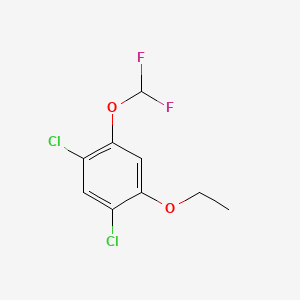
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
